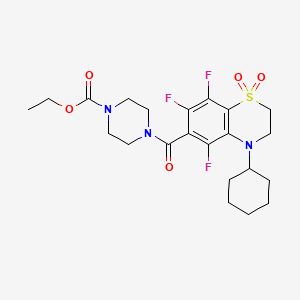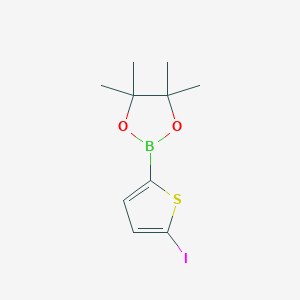
2-(5-Iodothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Iodothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that features a thiophene ring substituted with an iodine atom and a dioxaborolane group. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-boron bonds under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5-Iodothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Cross-Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or cesium carbonate, to facilitate the reaction.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides can produce biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(5-Iodothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block in the synthesis of complex organic molecules. Its ability to undergo cross-coupling reactions makes it a versatile reagent for constructing carbon-carbon bonds .
Biology and Medicine: It can be used to synthesize bioactive molecules that may serve as drug candidates or molecular probes .
Industry: In the industrial sector, this compound is utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of 2-(5-Iodothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura coupling, for example, proceeds through the formation of a palladium complex with the boronate ester, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond .
Comparaison Avec Des Composés Similaires
2-Acetyl-5-iodothiophene: Another iodinated thiophene derivative used in organic synthesis.
Thiophene-2-boronic acid: A boronic acid derivative of thiophene used in similar cross-coupling reactions.
Uniqueness: 2-(5-Iodothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of an iodinated thiophene ring and a dioxaborolane group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
942070-24-8 |
|---|---|
Formule moléculaire |
C10H14BIO2S |
Poids moléculaire |
336.00 g/mol |
Nom IUPAC |
2-(5-iodothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H14BIO2S/c1-9(2)10(3,4)14-11(13-9)7-5-6-8(12)15-7/h5-6H,1-4H3 |
Clé InChI |
ZWPSZPYWMLNQGY-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate](/img/structure/B12626805.png)
![1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-](/img/structure/B12626807.png)
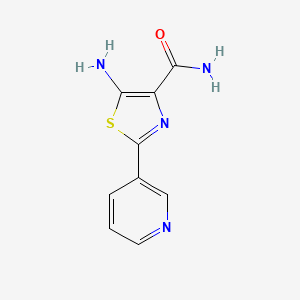
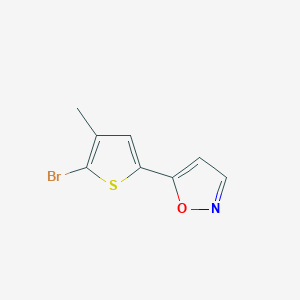
![Benzoic acid,4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester](/img/structure/B12626830.png)

![3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid](/img/structure/B12626832.png)
![4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide](/img/structure/B12626835.png)


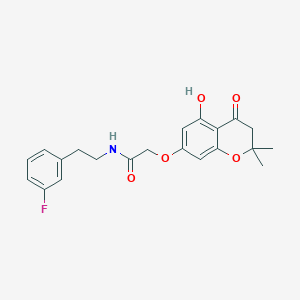
![(5R)-5-[Amino(phenyl)methyl]oxolan-2-one](/img/structure/B12626845.png)
![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide](/img/structure/B12626868.png)
